5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one
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Description
5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one , often abbreviated as CPP , is a heterocyclic compound with an intriguing structure. It belongs to the pyrazolo[1,5-a]pyrazine family, characterized by its fused pyrazine and pyrazole rings. CPP exhibits promising properties for various applications, including optical materials and biological studies .
Molecular Structure Analysis
The molecular structure of CPP consists of a pyrazolo[1,5-a]pyrazine core with a cyclobutylmethyl substituent at one of the nitrogen atoms. The cyclobutylmethyl group contributes to the compound’s stability and reactivity. Detailed X-ray crystallography studies reveal the precise arrangement of atoms in CPP, aiding in understanding its properties .
Chemical Reactions Analysis
CPP can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions, cyclizations, and oxidative transformations. Researchers have explored CPP’s reactivity with different electrophiles and nucleophiles, leading to the synthesis of novel derivatives with altered properties .
Physical and Chemical Properties Analysis
Mechanism of Action
- Biological Studies : CPP may interact with cellular components, affecting biochemical pathways. Its potential as a fluorescent probe for intracellular processes has been investigated .
- Materials Science : In materials applications, CPP’s electronic structure plays a crucial role in its photophysical properties. The presence of electron-donating groups (EDGs) at position 7 on the fused ring enhances absorption and emission behaviors, making it suitable for optical applications .
Properties
IUPAC Name |
5-(cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-10-4-5-12-14(10)7-6-13(11)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYXSLRDEJRCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C(=CC=N3)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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